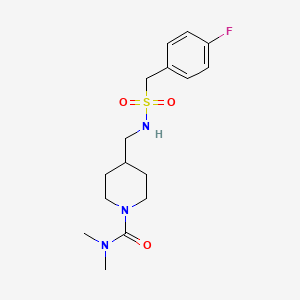

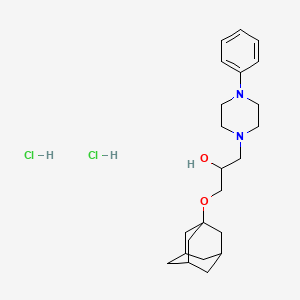

![molecular formula C23H21NO2S B2697705 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide CAS No. 2034472-49-4](/img/structure/B2697705.png)

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide, also known as BTA-EG6, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. BTA-EG6 is a small molecule inhibitor that has been shown to selectively target and inhibit the activity of certain enzymes, making it a valuable tool in various fields of research.

Scientific Research Applications

Cross-linking of Protein Molecules

- Research Insight : N-acetyl-p-benzoquinone imine, a metabolite of acetaminophen, has been found to bind covalently to hepatic protein, indicating a potential for protein cross-linking (Streeter, Harvison, Nelson, & Baillie, 1986).

Neurogenic Inflammation in Airways and Tissues

- Research Insight : The same metabolite, N-acetyl-p-benzoquinone imine, is implicated in causing airway neurogenic inflammation in rodents, which could have implications for understanding diseases like asthma (Nassini, Materazzi, André, et al., 2010).

Kinetics of Electrochemical Oxidation

- Research Insight : Electrochemical oxidation studies of acetaminophen have shown how its metabolite participates in various reactions based on the solution's pH, which can inform chemical processing and synthesis (Nematollahi, Shayani-jam, Alimoradi, & Niroomand, 2009).

Anti-Parkinson’s Activity

- Research Insight : Certain naphthalen-1-yl acetamide derivatives have shown significant anti-Parkinson's activity in experimental models, indicating potential therapeutic applications (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).

Inhibition of Aminopeptidase N

- Research Insight : N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has been identified as a potent inhibitor of aminopeptidase N, suggesting applications in anti-angiogenic therapies (Lee, Shim, Jung, Lee, & Kwon, 2005).

Antibacterial Agents

- Research Insight : Acetamide derivatives with naphthalen-1-yl and thiophen-2-yl groups have shown significant antibacterial activity, highlighting their potential in developing new antibacterial drugs (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Tubulin Inhibitors in Cancer Therapy

- Research Insight : Certain naphthalene and benzo[b]thiophene derivatives have shown potential as tubulin inhibitors, which could be important in cancer therapy (Nakagawa-Goto, Taniguchi, Watanabe, et al., 2016).

Cognitive Enhancement and Antihypoxic Activities

- Research Insight : Compounds with benzo[b]thiophen and naphthalene structures have demonstrated antiamnestic and antihypoxic activities, suggesting a role in cognitive enhancement and protection against hypoxia (Ono, Yamafuji, Chaki, et al., 1995).

Potential for Cataract Treatment

- Research Insight : Naphthalene-thiophene hybrids have been studied for their potential in treating cataracts, with specific focus on their interaction with zinc and acetate ions (Karak, Das, Lohar, et al., 2013).

properties

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2S/c1-23(26,21-13-18-8-3-5-12-20(18)27-21)15-24-22(25)14-17-10-6-9-16-7-2-4-11-19(16)17/h2-13,26H,14-15H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMOITFVMFYLBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CC1=CC=CC2=CC=CC=C21)(C3=CC4=CC=CC=C4S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)-1,2-dihydro-3-pyridinyl]-4-chlorobenzenecarboxamide](/img/structure/B2697624.png)

![6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-phenoxypropanamide](/img/structure/B2697635.png)

![2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2697637.png)

![N-Methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]but-2-ynamide](/img/structure/B2697642.png)

![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,2-difluoroacetate](/img/structure/B2697645.png)